Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate
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Overview
Description
Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Aldol condensation: The nitrophenyl intermediate undergoes aldol condensation with a suitable aldehyde or ketone to form the enone structure.
Esterification: The final step involves the esterification of the hydroxy group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), Iron (Fe) with hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH) for hydrolysis, Alcohols for transesterification
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of different esters or carboxylic acids
Scientific Research Applications
Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate depends on its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Hydroxy Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Ester Group: Can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoate: Similar structure but without the nitro group.
Methyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
CAS No. |
82343-45-1 |
---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-methyl-5-(4-nitrophenyl)pent-2-enoate |
InChI |
InChI=1S/C14H17NO5/c1-3-20-14(17)9-10(2)8-13(16)11-4-6-12(7-5-11)15(18)19/h4-7,9,13,16H,3,8H2,1-2H3 |
InChI Key |
RDHUSKLTRPCPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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